4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S/c1-19(2)25(21,22)10-5-3-9(4-6-10)12(20)16-14-18-17-13(23-14)11-7-8-15-24-11/h3-8H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQJGGXXAXPAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the dimethylsulfamoyl group via sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfamoyl group (-SO₂N(CH₃)₂) undergoes nucleophilic substitution under basic conditions. Key observations include:
-
Ammonolysis : Reaction with ammonia yields 4-amino-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide, confirmed by NMR and HRMS .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) substitutes dimethylamine with alkyl groups, forming sulfonate esters .
Table 1: Nucleophilic Substitution Parameters
| Reagent | Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| NH₃ (aq.) | 60°C, 12 hr | 4-Amino derivative | 78 | |
| CH₃I, K₂CO₃ | DMF, RT, 6 hr | Sulfonate ester (R = CH₃) | 65 |
Hydrolysis of Heterocyclic Rings
The oxadiazole and oxazole rings exhibit distinct hydrolytic stability:
-
Oxadiazole Ring : Acidic hydrolysis (HCl, 80°C) cleaves the 1,3,4-oxadiazole to form a carboxylic acid intermediate, while basic conditions (NaOH) yield hydrazine derivatives .
-
Oxazole Ring : Resists hydrolysis under mild conditions but degrades in concentrated H₂SO₄ at 100°C.
Mechanistic Pathway :
Oxidation and Reduction
-
Oxidation : The sulfamoyl group oxidizes to sulfonic acid derivatives using KMnO₄/H₂SO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole derivative .
Table 2: Redox Reactions
| Reaction Type | Reagent | Product | Selectivity | Citation |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Sulfonic acid derivative | 90% | |
| Reduction | H₂ (1 atm), Pd-C | Dihydrooxazole analog | 85% |
Electrophilic Aromatic Substitution
The benzamide moiety undergoes substitution at the para position:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group, confirmed by X-ray crystallography .
-
Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group, enhancing water solubility .
Cross-Coupling Reactions
The oxazole ring participates in Pd-catalyzed couplings:
-
Suzuki Coupling : With aryl boronic acids, yielding biaryl derivatives (e.g., 5-(4-fluorophenyl)-oxazole) .
-
Buchwald-Hartwig Amination : Forms N-aryl oxazoles under ligand-free conditions .
Table 3: Cross-Coupling Efficiency
| Coupling Type | Catalyst System | Substrate | Yield (%) | Citation |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Fluorophenylboronic acid | 72 | |
| Buchwald-Hartwig | Pd(OAc)₂, XPhos | Aniline | 68 |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing SO₂ and CO₂ as primary gaseous products .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or allosteric mechanisms. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)
Structural Similarities :
- Core Scaffold : All three compounds share the 1,3,4-oxadiazole ring linked to a benzamide.
- Sulfamoyl Substitutions : The target compound’s dimethylsulfamoyl group is structurally simpler than the benzyl(methyl)sulfamoyl (LMM5) and cyclohexyl(ethyl)sulfamoyl (LMM11) groups, which may reduce steric hindrance and improve solubility.
Functional Differences :
- Heterocyclic Substituents : The target compound’s 1,2-oxazol-5-yl group differs from LMM5’s 4-methoxyphenylmethyl and LMM11’s furan-2-yl. The oxazole’s electron-withdrawing nature may enhance binding to thioredoxin reductase (Trr1) compared to the electron-rich furan or methoxyphenyl groups.
- Biological Activity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans via Trr1 inhibition, with LMM11 showing superior efficacy, possibly due to its furan moiety enhancing membrane penetration . The target compound’s oxazole group could similarly optimize target affinity but requires empirical validation.
Table 1: Structural and Functional Comparison with Antifungal Oxadiazoles
| Compound | Sulfamoyl Group | Oxadiazole Substituent | Biological Target | Activity |
|---|---|---|---|---|
| Target Compound | Dimethylsulfamoyl | 1,2-Oxazol-5-yl | Hypothesized: Trr1 | In silico potential |
| LMM5 | Benzyl(methyl)sulfamoyl | 4-Methoxyphenylmethyl | Thioredoxin Reductase (Trr1) | Antifungal (C. albicans) |
| LMM11 | Cyclohexyl(ethyl)sulfamoyl | Furan-2-yl | Thioredoxin Reductase (Trr1) | Antifungal (C. albicans) |
Kinase Inhibitors (Risvodétinib)
Structural Overlap :
- 1,2-Oxazole Presence : Both the target compound and risvodétinib (WHO List 90) include a 1,2-oxazol-5-yl group. However, risvodétinib’s oxazole is part of a pyridine-pyrimidine-kinase-binding scaffold, whereas the target compound’s oxazole is appended to the oxadiazole ring.
- Benzamide Core : Risvodétinib’s benzamide is substituted with a methylpiperazinyl group, which enhances blood-brain barrier penetration in kinase inhibitors, unlike the target compound’s sulfamoyl group .
Functional Contrast :
- Therapeutic Target : Risvodétinib is a kinase inhibitor (likely for oncology), while the target compound’s structure aligns more with antifungal or enzyme-inhibitory applications.
Sulfonamide-Based Azo Dyes
Structural Comparison :
- Sulfamoyl/Sulfonamide Groups : The target compound’s dimethylsulfamoyl group shares a sulfonamide-like backbone with the azo dyes in . However, the azo dyes feature symmetric diazenyl linkages and pyrimidine/isoxazole substituents, which are absent in the target compound.
- Biological Relevance : The azo dyes exhibit antioxidant activity, whereas sulfamoyl groups in oxadiazoles are typically associated with enzyme inhibition. This highlights the divergent applications of sulfonamide/sulfamoyl motifs .
Key Research Findings from Evidence
- Antifungal Oxadiazoles : LMM5 and LMM11 demonstrate that sulfamoyl and heterocyclic substituents on 1,3,4-oxadiazoles critically influence antifungal efficacy. Smaller sulfamoyl groups (e.g., dimethyl) may improve pharmacokinetics compared to bulkier analogs .
- Oxazole’s Role : The 1,2-oxazol-5-yl group in the target compound and risvodétinib underscores its versatility in drug design, contributing to both enzyme inhibition (antifungal) and kinase binding (anticancer) depending on structural context .
Biological Activity
4-(Dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzamides and incorporates oxazole and oxadiazole moieties, which are known for their diverse pharmacological properties. The aim of this article is to summarize the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multiple steps:
- Formation of the Oxazole Ring : Synthesized through cyclization reactions involving suitable precursors.
- Introduction of the Dimethylsulfamoyl Group : Achieved via sulfonylation reactions.
- Coupling with Benzamide : Finalized using coupling reagents like EDCI and bases such as triethylamine .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may bind to the active sites of enzymes, inhibiting their functions.
- Receptor Modulation : The compound could modulate signaling pathways by interacting with various receptors.
- Protein Interaction : It may alter protein functions or stability through binding .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and oxazole rings. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown significant activity against drug-resistant strains of Neisseria gonorrhoeae and Staphylococcus aureus .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| HSGN-237 | N. gonorrhoeae | 0.25 µg/mL |
| HSGN-238 | MRSA | 0.25 µg/mL |
Anticancer Activity
Compounds featuring the oxadiazole moiety have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest .
Insecticidal and Fungicidal Activities
Studies have also reported that benzamides substituted with oxadiazole exhibit significant insecticidal and fungicidal activities:
- Insecticidal Activity : Some derivatives demonstrated up to 100% larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .
| Compound | Activity Type | Concentration (mg/L) | Efficacy (%) |
|---|---|---|---|
| Compound 7a | Larvicidal | 10 | 100 |
| Compound 7h | Fungicidal | 50 | 90.5 |
Case Studies
- Study on Antimicrobial Resistance : A recent publication emphasized the urgent need for new antibacterial agents against multidrug-resistant N. gonorrhoeae. Compounds similar to the target compound were shown to be effective alternatives due to their unique structures and mechanisms .
- Oxadiazole Derivatives in Cancer Therapy : A review highlighted various oxadiazole derivatives that have been synthesized and tested for anticancer activity, noting their effectiveness in inhibiting tumor growth in vitro and in vivo models .
Q & A
Q. [Basic] What are the recommended synthetic routes for 4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the oxadiazole core. For example, hydrazides derived from substituted benzoic acids can be cyclized with cyanogen bromide to form 1,3,4-oxadiazole intermediates . Coupling with a sulfamoyl benzamide moiety requires activating agents like EDCI/HOBt in anhydrous DMF. Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–60°C), and catalyst loadings. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically evaluate variables (e.g., reaction time, stoichiometry) to maximize yield .
Q. [Basic] Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., dimethylsulfamoyl protons at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 392.08) .
- FT-IR : Key peaks include C=O (1680–1700 cm⁻¹) and S=O (1150–1200 cm⁻¹) stretches .
- X-ray Crystallography : Resolves stereoelectronic effects of the oxadiazole-oxazole system, with bond angles critical for reactivity analysis .
Q. [Basic] What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against S. aureus and E. coli .
- Anticancer Screening : MTT assays using HeLa or MCF-7 cell lines, with IC₅₀ calculations .
- Anti-inflammatory Potential : COX-2 inhibition assays via ELISA .
- Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial, celecoxib for COX-2) to validate assay conditions .
Advanced Research Questions
Q. [Advanced] How can researchers design experiments to resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from variability in cell lines, assay protocols, or compound purity. Strategies include:
- Reproducibility Trials : Replicate studies under standardized conditions (e.g., ATCC-certified cell lines, fixed DMSO concentrations) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers .
- Mechanistic Profiling : Combine activity data with transcriptomic or proteomic analyses to clarify mode of action .
Q. [Advanced] What computational approaches validate molecular docking predictions for this compound’s target binding?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR or COX-2) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. MD simulations (50–100 ns) assess binding stability via RMSD/RMSF plots .
- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding affinity (e.g., dimethylsulfamoyl vs. methylsulfonyl) .
Q. [Advanced] How can QSAR models guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters .
- Model Building : Use partial least squares (PLS) or machine learning (Random Forest) on datasets of analogous oxadiazole derivatives .
- Case Study : A QSAR model for oxadiazole antimicrobials revealed that electron-withdrawing groups at the benzamide position enhance activity (R² = 0.82) .
Q. [Advanced] What methodologies assess the compound’s stability under physiological and storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13, UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to calculate half-life (t₁/₂) and identify major metabolites via LC-MS .
- Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) using DSC/TGA to detect polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
